molecular formula C10H19N B11964269 1-(2-Ethyl-1-butenyl)-pyrrolidine CAS No. 66685-15-2

1-(2-Ethyl-1-butenyl)-pyrrolidine

Cat. No.: B11964269
CAS No.: 66685-15-2
M. Wt: 153.26 g/mol
InChI Key: NMCUYNPUEJQBIW-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1-butenyl)-pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields. The compound’s structure features a pyrrolidine ring substituted with a 2-ethyl-1-butenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-1-butenyl)-pyrrolidine typically involves the reaction of pyrrolidine with 2-ethyl-1-butenyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1-butenyl)-pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-ethyl-1-butenyl group to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Various N-substituted pyrrolidines.

Scientific Research Applications

1-(2-Ethyl-1-butenyl)-pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1-butenyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The 2-ethyl-1-butenyl group may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

    1-(2-Ethyl-1-butenyl)-morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    1-(2-Ethyl-1-butenyl)-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: 1-(2-Ethyl-1-butenyl)-pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

66685-15-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-(2-ethylbut-1-enyl)pyrrolidine

InChI

InChI=1S/C10H19N/c1-3-10(4-2)9-11-7-5-6-8-11/h9H,3-8H2,1-2H3

InChI Key

NMCUYNPUEJQBIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=CN1CCCC1)CC

Origin of Product

United States

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